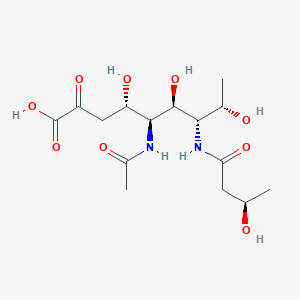
5-Acetamido-3,5,7,9-tetradeoxy-7-(3-hydroxybutyramido)nonulosonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Acetamido-3,5,7,9-tetradeoxy-7-(3-hydroxybutyramido)nonulosonic acid, commonly known as Kdn, is a rare sugar molecule that is found in the outer membrane of some bacteria. It is a member of the sialic acid family of sugars and has been the subject of extensive research due to its unique structure and properties.
Mechanism Of Action
The mechanism of action of Kdn is not fully understood, but it is believed to interact with various receptors and enzymes in the body to produce its effects. It has been shown to have anti-inflammatory and immunomodulatory properties, as well as potential anti-cancer effects.
Biochemical And Physiological Effects
Kdn has been shown to have a number of biochemical and physiological effects in the body. It has been shown to modulate the immune system, reduce inflammation, and inhibit the growth of certain cancer cells. It has also been shown to have antioxidant properties and may play a role in the prevention of certain diseases.
Advantages And Limitations For Lab Experiments
Kdn has a number of advantages for use in lab experiments, including its unique structure and properties, its ability to interact with various receptors and enzymes, and its potential applications in various fields. However, there are also limitations to its use, including its rarity and difficulty in obtaining large quantities.
Future Directions
There are a number of potential future directions for research on Kdn. These include further studies on its potential use in the development of new antibiotics, as well as in the treatment of certain diseases such as cancer and inflammation. Additionally, research may focus on the development of new synthesis methods for Kdn, as well as the exploration of its potential applications in other fields such as materials science and biotechnology.
In conclusion, Kdn is a rare sugar molecule that has been the subject of extensive research due to its unique structure and properties. It has potential applications in various fields, including the development of new antibiotics and the treatment of certain diseases. Further research is needed to fully understand its mechanism of action and potential uses, but it is clear that Kdn is a molecule of great interest to the scientific community.
Synthesis Methods
Kdn can be synthesized using a variety of methods, including chemical synthesis, enzymatic synthesis, and microbial fermentation. Chemical synthesis involves the use of complex chemical reactions to create the molecule, while enzymatic synthesis involves the use of enzymes to catalyze the formation of the molecule. Microbial fermentation involves the use of bacteria to produce Kdn in large quantities.
Scientific Research Applications
Kdn has been the subject of extensive research due to its unique properties and potential applications in various fields. It has been studied for its potential use in the development of new antibiotics, as well as in the treatment of certain diseases such as cancer and inflammation.
properties
CAS RN |
100343-04-2 |
|---|---|
Product Name |
5-Acetamido-3,5,7,9-tetradeoxy-7-(3-hydroxybutyramido)nonulosonic acid |
Molecular Formula |
C15H26N2O9 |
Molecular Weight |
378.37 g/mol |
IUPAC Name |
(4S,5S,6S,7S,8S)-5-acetamido-4,6,8-trihydroxy-7-[[(3R)-3-hydroxybutanoyl]amino]-2-oxononanoic acid |
InChI |
InChI=1S/C15H26N2O9/c1-6(18)4-11(23)17-12(7(2)19)14(24)13(16-8(3)20)9(21)5-10(22)15(25)26/h6-7,9,12-14,18-19,21,24H,4-5H2,1-3H3,(H,16,20)(H,17,23)(H,25,26)/t6-,7+,9+,12+,13+,14+/m1/s1 |
InChI Key |
BTVNUGLCVUINJD-MQKLSUBOSA-N |
Isomeric SMILES |
C[C@H](CC(=O)N[C@@H]([C@H](C)O)[C@@H]([C@H]([C@H](CC(=O)C(=O)O)O)NC(=O)C)O)O |
SMILES |
CC(CC(=O)NC(C(C)O)C(C(C(CC(=O)C(=O)O)O)NC(=O)C)O)O |
Canonical SMILES |
CC(CC(=O)NC(C(C)O)C(C(C(CC(=O)C(=O)O)O)NC(=O)C)O)O |
Other CAS RN |
100343-04-2 |
synonyms |
5-acetamido-3,5,7,9-tetradeoxy-7-(3-hydroxybutyramido)-L-glycero-L-manno-nonulosonic acid 5-acetamido-3,5,7,9-tetradeoxy-7-(3-hydroxybutyramido)nonulosonic acid 5-ATHBN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one](/img/structure/B11200.png)
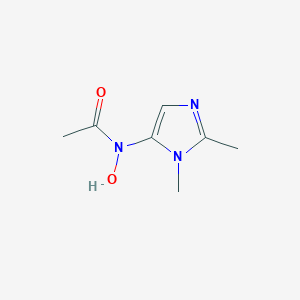
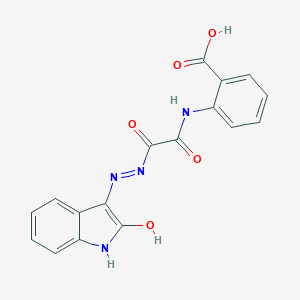
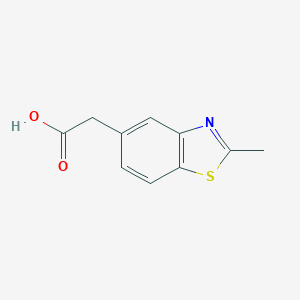
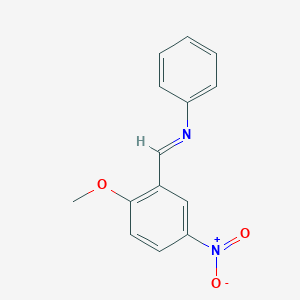

![3-[4-(1,3-Benzoxazol-2-yl)phenyl]imino-1-(morpholin-4-ylmethyl)indol-2-one](/img/structure/B11215.png)
![(4S)-4-[(1R,2S)-2-hydroxy-1,4-dimethylcyclohex-3-en-1-yl]-3-(hydroxymethyl)-4-methylcyclopent-2-en-1-one](/img/structure/B11218.png)
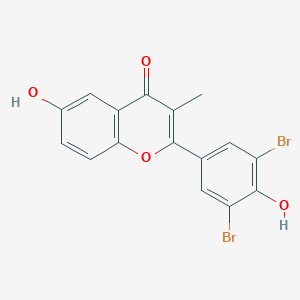
![4-amino-4,5-dihydro-6H-cyclopenta[b]thiophen-6-one hydrochloride](/img/structure/B11222.png)
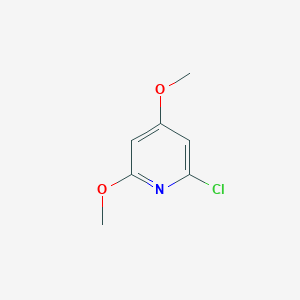
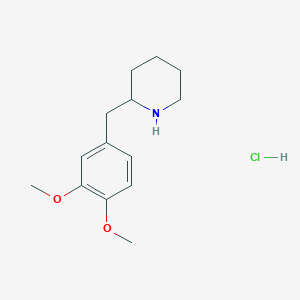
![Hydrazinecarboxamide,2-[1-(4-methyl-2-pyridinyl)pentylidene]-](/img/structure/B11226.png)
![(8'R,9'S,13'S,14'S)-13'-Ethyl-3'-methoxyspiro[1,3-dioxolane-2,17'-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]](/img/structure/B11228.png)